molecular formula C6H7NO2 B145466 5-Methoxypyridin-3-ol CAS No. 109345-94-0

5-Methoxypyridin-3-ol

Cat. No. B145466
Key on ui cas rn: 109345-94-0
M. Wt: 125.13 g/mol
InChI Key: BREMJULVLYFLTE-UHFFFAOYSA-N
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Patent
US06627648B1

Procedure details

A mixture of concentrated sulfuric acid (18 M, 2.83 mL), water (3.84 mL) and crushed ice (6.60 g) was added to 5-methoxy-3-pyridylamine (1.64 g, 13.23 mmol). The cold mixture (0-5° C.) was stirred for 10 min and a solution of sodium nitrite (0.91 g, 13.23 mmol) in water (2.7 mL) was then added. After stirring for 10 min, a boiling solution of concentrated sulfuric acid (8.6 mL) and water (6.6 mL) was added. The mixture was heated until all solids dissolved. Ice (5.0 g) was added to cool the solution. The pH was adjusted to 8 with 10% NaOH solution. Saturated NaCl solution (100 mL) was added, and the mixture was extracted with ethyl acetate (4×100 mL). The combined ethyl acetate extracts were dried (MgSO4), filtered and concentrated by rotary evaporation to give 0.50 g (30.1%) of a brown oil.
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
3.84 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
0.91 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Quantity
8.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Ice
Quantity
5 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
reactant
Reaction Step Eight
Yield
30.1%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:9]=[C:10](N)[CH:11]=[N:12][CH:13]=1.N([O-])=[O:16].[Na+].[OH-].[Na+].[Na+].[Cl-]>O>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([OH:16])[CH:11]=[N:12][CH:13]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
2.83 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.84 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
6.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.64 g
Type
reactant
Smiles
COC=1C=C(C=NC1)N
Step Four
Name
Quantity
0.91 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.7 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
8.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6.6 mL
Type
solvent
Smiles
O
Step Six
Name
Ice
Quantity
5 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
100 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The cold mixture (0-5° C.) was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated until all solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool the solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C(C=NC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 30.1%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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